molecular formula C13H21N3O B8399308 Ethyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine

Ethyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine

Cat. No.: B8399308
M. Wt: 235.33 g/mol
InChI Key: KVRPSTSCZJAUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

N-ethyl-6-(1-methylpiperidin-4-yl)oxypyridin-2-amine

InChI

InChI=1S/C13H21N3O/c1-3-14-12-5-4-6-13(15-12)17-11-7-9-16(2)10-8-11/h4-6,11H,3,7-10H2,1-2H3,(H,14,15)

InChI Key

KVRPSTSCZJAUBY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC=C1)OC2CCN(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add LiAlH4 (108 mg, 2.85 mmol) to a solution of N-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-acetamide (preparation 73, 238 mg, 0.95 mmol) in THF (10 mL) and heat at reflux for 3 days. Quench the reaction with water, add 1N NaOH and water, stir for 30 min. Extract with methylene dichloride three times, combine the organic layers, dry over Na2SO4, filter and concentrate to give a residue. Chromatography (silica gel) eluting with 4% 2M NH3-methanol in methylene dichloride provides 110 mg (49%) of the title compound as a colorless oil: mass spectrum (ion spray): m/z=236.0 (M+1); 1H NMR (CDCl3, ppm): 7.34 (t, 1H), 6.00 (d, 1H), 5.90 (d, 1H), 4.95 (m, 1H), 4.30 (m, 1H), 3.26 (m, 2H), 2.73 (m, 2H), 2.31 (s, 3H), 2.29 (m, 2H), 2.02 (m, 2H), 1.84 (m, 2H), 1.25 (t, 3H).
Quantity
108 mg
Type
reactant
Reaction Step One
Name
N-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-acetamide
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

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